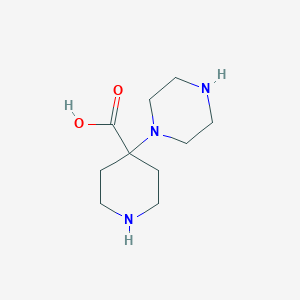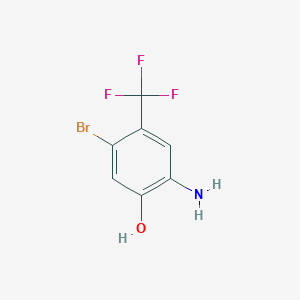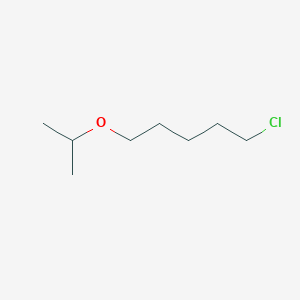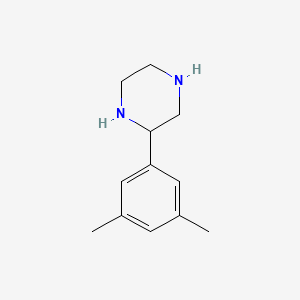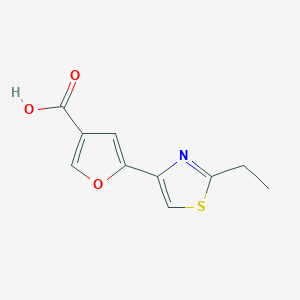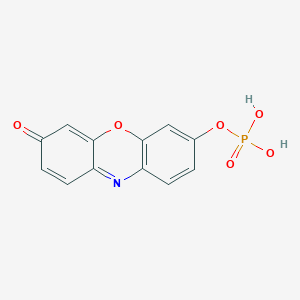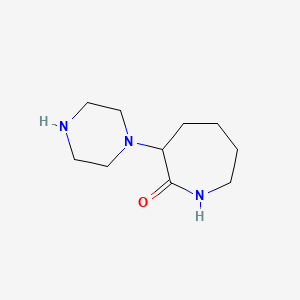
3-(Piperazin-1-yl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperazin-1-yl)azepan-2-one is a chemical compound that belongs to the class of azepane derivatives. It is known for its unique structure, which includes a piperazine ring fused to an azepane ring. This compound has garnered interest due to its potential biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)azepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production.
化学反応の分析
Types of Reactions
3-(Piperazin-1-yl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-(Piperazin-1-yl)azepan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Medicine: It is investigated for its potential therapeutic effects in treating mental health disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Piperazin-1-yl)azepan-2-one involves its interaction with various molecular targets and pathways. It acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound’s interaction with these neurotransmitter systems helps regulate mood and behavior .
類似化合物との比較
Similar Compounds
3-(1-Piperazinyl)-1,2-benzisothiazole: This compound also contains a piperazine ring and exhibits similar biological activities.
Piperazine derivatives: These compounds share the piperazine ring structure and have a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects.
Uniqueness
3-(Piperazin-1-yl)azepan-2-one is unique due to its specific azepane ring structure fused with a piperazine ring, which imparts distinct chemical and biological properties. Its potential therapeutic effects and versatility in chemical synthesis make it a valuable compound in scientific research and industry.
特性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC名 |
3-piperazin-1-ylazepan-2-one |
InChI |
InChI=1S/C10H19N3O/c14-10-9(3-1-2-4-12-10)13-7-5-11-6-8-13/h9,11H,1-8H2,(H,12,14) |
InChIキー |
WZIITQROMQTOAB-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(=O)C(C1)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
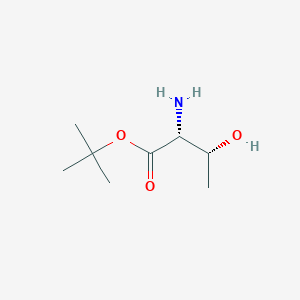
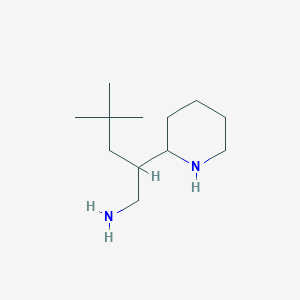
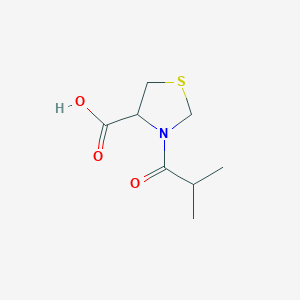
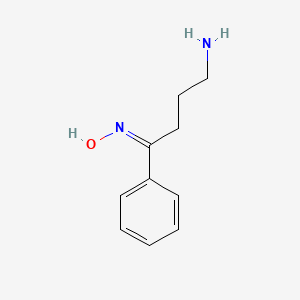
methanol](/img/structure/B13155783.png)
